molecular formula C19H19N5O B2928252 N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide CAS No. 1645412-34-5

N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide

货号: B2928252
CAS 编号: 1645412-34-5
分子量: 333.395
InChI 键: LFSBEONRRJXFHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide (CAS 1645412-34-5) is a synthetic organic compound with the molecular formula C19H19N5O and a molecular weight of 333.39 g/mol . This benzimidazole derivative is provided for Research Use Only and is intended for use by qualified researchers in a laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Benzimidazole is a privileged scaffold in medicinal chemistry and drug discovery due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets . Compounds featuring the benzimidazole nucleus have demonstrated a broad spectrum of pharmacological activities in research, including potential as anti-infectious , antiproliferative , and cardiovascular agents . The specific substitution pattern on this molecule, including the cyanomethyl and phenylmethyl groups, may be explored to modulate its activity and selectivity in various biochemical assays. Researchers can investigate this compound as a key intermediate or as a novel chemical entity in the development of therapies for conditions such as cancer, parasitic infections, and inflammatory diseases . Its physicochemical properties, including a topological polar surface area of 82.7 Ų and six rotatable bonds, suggest it may be a valuable subject for structure-activity relationship (SAR) studies and lead optimization programs .

属性

IUPAC Name

N-(cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-24-16-10-6-5-9-15(16)23-19(24)18(14-7-3-2-4-8-14)22-13-17(25)21-12-11-20/h2-10,18,22H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSBEONRRJXFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide is a compound that has garnered interest for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N5O
  • Molecular Weight : 333.395 g/mol
  • CAS Number : 1645412-34-5

Structural Representation

The compound features a benzimidazole moiety, which is significant for its biological interactions. The presence of the cyanomethyl group and the acetamide linkage may contribute to its pharmacological properties.

Cytotoxicity and Neuroprotection

Studies involving related compounds have demonstrated neuroprotective effects in cellular models. For example, compounds with benzimidazole structures have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. The protective mechanisms often involve the inhibition of apoptosis pathways and the modulation of oxidative stress markers .

Inhibitory Activity Against Enzymes

The compound may also exhibit inhibitory activity against key enzymes such as carbonic anhydrase. Research on similar compounds has shown that they can selectively inhibit carbonic anhydrase II with high potency, suggesting a potential therapeutic role in conditions like glaucoma and other diseases where carbonic anhydrase plays a critical role .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of various benzimidazole derivatives, including those structurally related to this compound. The findings indicated that certain derivatives significantly reduced cell death in PC12 cells exposed to neurotoxic agents, highlighting their potential as neuroprotective agents .

Study 2: Antimicrobial Evaluation

In another investigation, azetidine derivatives containing benzimidazole rings were synthesized and tested for antimicrobial activity. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that modifications of the benzimidazole scaffold could enhance antimicrobial properties.

Data Summary Table

Property Value
Molecular FormulaC19H19N5O
Molecular Weight333.395 g/mol
CAS Number1645412-34-5
Antimicrobial ActivitySignificant (analogous studies)
Neuroprotective EffectPositive (related compounds)
Carbonic Anhydrase InhibitionPotential (based on structure)

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Substituents/Modifications Biological Activity/Properties References
Target Compound Cyanomethyl, benzimidazole, phenylmethyl Under investigation (potential broad activity)
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) 2,4-dinitrophenyl, benzimidazole-thioether Antimicrobial, anticancer
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide-N-phenylacetamide (BI) Hydroxyaceto hydrazide, benzimidazole Anti-inflammatory
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Structural studies (coordination ligands)
2-(1H-Benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide Trimethylphenyl, benzimidazole Not reported (bulky substituent)
N-(1,3-Benzothiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide Benzothiazole, methoxybenzimidazole, sulfanyl Dual heterocyclic (electronic effects)

Key Differences and Implications

Substituent Effects on Bioactivity
  • Cyanomethyl Group: The target compound’s -CH2CN group may enhance polarity and hydrogen-bonding capacity compared to analogs with nitro (W1) or hydroxyhydrazide (BI) groups. This could improve solubility but may also affect metabolic stability .
  • Benzimidazole vs. Thiazole/Thiadiazole : Benzimidazole derivatives (target, W1, BI) often exhibit stronger DNA intercalation or enzyme inhibition (e.g., kinase targets) due to their planar aromatic structure. In contrast, thiazole-containing analogs () are studied for coordination chemistry and ligand properties .
Pharmacological Profiles
  • Antimicrobial Activity : W1’s 2,4-dinitrophenyl group confers potent antimicrobial activity, likely through nitro group-mediated redox interference. The target compound lacks this substituent, suggesting a different mechanism .
  • Anti-inflammatory Potential: BI’s hydroxyaceto hydrazide group may modulate COX or LOX pathways. The target’s cyanomethyl group could instead target cysteine proteases or nitrile-responsive enzymes .

Physical and Toxicological Considerations

  • Solubility: The cyanomethyl group may increase aqueous solubility compared to hydrophobic analogs like 2-(1H-benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide () .
  • Toxicity: notes that toxicological data for structurally related cyanomethyl acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) are incomplete, urging caution in extrapolating safety profiles .

常见问题

Q. Q. What are the key synthetic routes for preparing N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide?

  • Condensation reactions are central to forming the benzimidazole-acetamide backbone. For example, 2-aminobenzimidazole derivatives can react with cyanoacetamide intermediates under mild acidic or basic conditions (e.g., using triethyl orthoformate or acetic acid as solvents) .
  • Stepwise functionalization : Initial synthesis of the benzimidazole core (via cyclization of o-phenylenediamine derivatives) followed by cyanomethylation via nucleophilic substitution (e.g., using bromoacetonitrile or chloroacetonitrile) .
  • Characterization : Confirm intermediate purity via TLC and final product structure using 1H^1H/13C^{13}C NMR (e.g., δ 2.19–2.25 ppm for methyl groups in acetamide moieties) and HRMS (e.g., [M+H]+^+ peaks matching theoretical values) .

Advanced Synthesis

Q. How can researchers optimize multi-step syntheses with conflicting yield data?

  • Troubleshooting reaction conditions : For low-yielding steps (e.g., condensation or acetylation), adjust solvent polarity (e.g., switch from DMF to THF/H2 _2O mixtures) or catalyst loading (e.g., Pd(dppf)Cl2 _2 at 0.1 eq. for cross-coupling) .
  • Analytical validation : Use LC-MS to identify side products (e.g., incomplete acetylation or hydrolysis byproducts) and optimize reaction time/temperature gradients .
  • Case study : reported failed tetrazole formation due to unstable intermediates, resolved by substituting acetyl chloride with triethyl orthoformate .

Basic Characterization

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : Key signals include benzimidazole NH (~δ 12.3–12.7 ppm), acetamide carbonyls (~δ 165–170 ppm in 13C^{13}C), and cyanomethyl groups (~δ 2.5–3.0 ppm in 1H^1H) .
  • Mass spectrometry : HRMS should match theoretical molecular weights (e.g., ±0.001 Da deviation). For example, a compound with C20 _{20}H20 _{20}N4 _4O2 _2 would have [M+H]+^+ at 373.1616 .
  • IR spectroscopy : Confirm C≡N stretches (~2240 cm1 ^{-1}) and amide C=O (~1680 cm1 ^{-1}) .

Advanced Characterization

Q. How can researchers resolve ambiguous spectral data (e.g., overlapping NMR signals)?

  • 2D NMR techniques : Use HSQC to correlate 1H^1H-13C^{13}C signals and COSY to identify coupling partners, especially for crowded aromatic regions .
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C labels in the cyanomethyl group to isolate specific signals .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Biological Activity Evaluation

Q. What methodologies are used to assess antifungal or anti-inflammatory activity?

  • Disc diffusion assays : For antifungal testing against C. albicans or A. flavus, prepare compound solutions (1–100 µg/mL) in DMSO, apply to agar plates, and measure inhibition zones after 48 hours .
  • In vitro enzyme assays : Evaluate inhibition of α-glucosidase or cyclooxygenase-2 (COX-2) using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
  • Data interpretation : Compare IC50_{50} values with positive controls (e.g., miconazole for antifungal activity) and perform dose-response curve fitting .

Mechanistic Studies

Q. How can reaction mechanisms (e.g., acetylation or cyclization) be elucidated?

  • Kinetic isotope effects : Replace reactive protons (e.g., NH in benzimidazole) with deuterium to study rate-determining steps .
  • Intermediate trapping : Use low-temperature NMR to isolate unstable intermediates (e.g., nitrenes in azide-based reactions) .
  • Computational modeling : Map energy profiles for proposed mechanisms (e.g., acetylation via tetrahedral intermediates) using software like Gaussian .

Data Contradictions

Q. How to address discrepancies in biological activity across studies?

  • Strain variability : Antifungal activity may differ between C. albicans strains due to efflux pump expression; validate using standardized ATCC strains .
  • Solubility effects : Poor aqueous solubility can artificially reduce observed activity. Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
  • Statistical rigor : Perform triplicate experiments with ANOVA analysis to confirm significance (p < 0.05) .

Advanced Troubleshooting

Q. What strategies improve purification of polar byproducts?

  • Column chromatography : Use gradient elution (e.g., hexane → ethyl acetate → methanol) for polar impurities. Silica gel with 10% NH4 _4OH can retain basic byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water for acetamides) and cooling rates to enhance crystal purity .
  • HPLC prep-scale : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .

Structural Analogs Design

Q. What structural modifications enhance target selectivity (e.g., kinase inhibition)?

  • SAR studies : Replace the cyanomethyl group with sulfonamide or thiazole moieties to modulate lipophilicity (logP) and H-bonding capacity .
  • Bioisosteres : Substitute the benzimidazole core with indole or purine scaffolds while retaining acetamide pharmacophores .
  • In silico screening : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthesis .

Green Chemistry Approaches

Q. How can solvent waste be minimized in large-scale synthesis?

  • Aqueous-organic biphasic systems : Use THF/H2 _2O (5:1) for Pd-catalyzed reactions, enabling easy separation and recycling .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) and energy use for condensation steps .
  • Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling reactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。